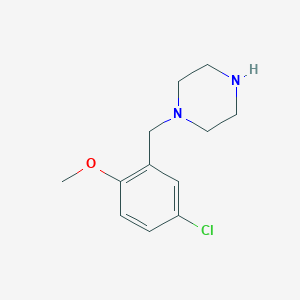

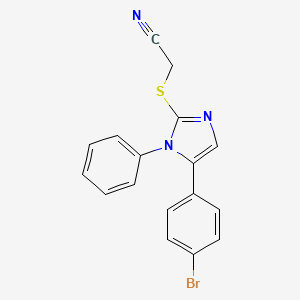

![molecular formula C22H18N4O3 B2499604 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide CAS No. 1326834-09-6](/img/structure/B2499604.png)

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide has been explored in several studies. In one study, novel hybrids with a similar acetamide unit were prepared through a one-pot multi-component reaction, indicating the potential for efficient synthesis methods for such compounds . Another study developed a simple and efficient method to synthesize derivatives of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide, which could be relevant for the synthesis of the compound . These methods typically involve the use of acid chlorides and other reagents to construct the oxadiazole ring, which is a key feature of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been confirmed using various spectroscopic methods, including NMR and mass analyses . X-ray crystallography has also been employed to confirm the structure of new compounds resulting from the oxidation of similar acetamides . These techniques are crucial for verifying the molecular structure of the synthesized compounds and ensuring their purity and identity.

Chemical Reactions Analysis

Chemical oxidation of related 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, revealing that different oxidants and reaction conditions can lead to a variety of products . This suggests that the target compound may also undergo diverse reactions under oxidative conditions, which could be useful for further functionalization or for understanding its stability and reactivity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide are not detailed in the provided papers, related compounds have been synthesized and characterized, which provides a basis for inferring properties . For instance, antimicrobial and hemolytic activities have been screened for a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, indicating that the target compound may also exhibit biological activity . The spectral characterization of these compounds provides insights into their potential physical properties, such as solubility and stability.

Applications De Recherche Scientifique

Synthesis and Characterization

- 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including the compound , have been synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide. These compounds were characterized using NMR and mass analyses, indicating a focused approach in synthetic organic chemistry (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Antimicrobial Activity

- Derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, similar in structure to the subject compound, have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast. These findings suggest potential antimicrobial applications for similar oxadiazole compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Pharmacological Evaluation

- Certain 1,3,4-oxadiazole derivatives have been designed and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, indicating potential applications in cancer therapy, particularly for lung cancer (Panchal, Rajput, & Patel, 2020).

Antimicrobial and Hemolytic Activity

- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, similar in structural framework to the compound , have been synthesized and screened for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activity against selected microbial species, suggesting potential biological applications (Gul et al., 2017).

Antibacterial Study

- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for antibacterial activity. This research provides insight into the potential antibacterial applications of similar oxadiazole compounds (Khalid et al., 2016).

Anticancer Agents

- Research has been conducted on 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying them as potential apoptosis inducers and anticancer agents. This highlights the potential application of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).

Synthesis and Anticancer Activity

- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity. This research provides a foundation for exploring the anticancer potential of similar oxadiazole derivatives (Ravinaik et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-15-6-5-7-16(12-15)21-24-22(29-25-21)17-10-11-20(28)26(13-17)14-19(27)23-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARCRNRFFSPBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)

![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)